Ac-DNLD-CHO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

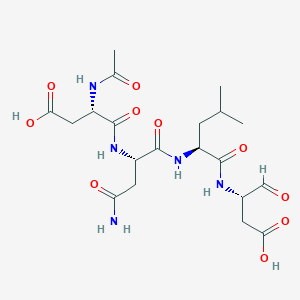

2D Structure

Properties

Molecular Formula |

C20H31N5O10 |

|---|---|

Molecular Weight |

501.5 g/mol |

IUPAC Name |

(3S)-3-acetamido-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C20H31N5O10/c1-9(2)4-12(18(33)23-11(8-26)5-16(29)30)24-19(34)13(6-15(21)28)25-20(35)14(7-17(31)32)22-10(3)27/h8-9,11-14H,4-7H2,1-3H3,(H2,21,28)(H,22,27)(H,23,33)(H,24,34)(H,25,35)(H,29,30)(H,31,32)/t11-,12-,13-,14-/m0/s1 |

InChI Key |

XZGUQURUQBIHMG-XUXIUFHCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C |

sequence |

DNLD |

Origin of Product |

United States |

Foundational & Exploratory

Ac-DNLD-CHO: A Deep Dive into the Mechanism of a Selective Caspase-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DNLD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent and highly selective inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway. Its specificity for caspase-3 over other caspase family members makes it an invaluable tool for elucidating the specific roles of this enzyme in programmed cell death and other cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.

Mechanism of Action: Selective Inhibition of Caspase-3

This compound functions as a reversible, competitive inhibitor of caspase-3. The aldehyde group (-CHO) of the inhibitor forms a covalent, yet reversible, thiohemiacetal linkage with the active site cysteine residue of the caspase. The selectivity of this compound for caspase-3 is conferred by the specific amino acid sequence: Asp-Asn-Leu-Asp (DNLD).

Computational docking and site-directed mutagenesis studies have revealed that the asparagine (N) and leucine (L) residues of the DNLD sequence are critical for this selectivity. A notable interaction occurs between the asparagine residue of the inhibitor and the Ser209 residue within the S3 subsite of caspase-3. Furthermore, the leucine residue fits snugly into the hydrophobic S2 subsite of caspase-3, contributing to the potent and selective binding.

In contrast, the well-known caspase inhibitor Ac-DEVD-CHO, while a potent inhibitor of caspase-3, also exhibits significant inhibitory activity against other caspases, such as caspase-7, -8, and -9.

Quantitative Analysis of Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been quantified through the determination of its apparent inhibition constant (Kiapp) and half-maximal inhibitory concentration (IC50) against a panel of caspases. The data clearly demonstrates the high selectivity of this compound for caspase-3.

| Inhibitor | Target Caspase | Kiapp (nM) | IC50 (nM) |

| This compound | Caspase-3 | 0.68 | 9.89 |

| Caspase-7 | 55.7 | 245 | |

| Caspase-8 | >200 | - | |

| Caspase-9 | >200 | - | |

| Ac-DEVD-CHO | Caspase-3 | 0.288 | 4.19 |

| Caspase-7 | 4.48 | 19.7 | |

| Caspase-8 | 0.597 | - | |

| Caspase-9 | 1.35 | - |

Data compiled from studies on human recombinant caspases.[1]

Signaling Pathways

This compound exerts its effect by intercepting the apoptotic signaling cascade at the level of caspase-3. Caspase-3 is a critical executioner caspase activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Caspase-3 Activation Pathways

Caption: Overview of intrinsic and extrinsic apoptosis pathways converging on Caspase-3, the target of this compound.

Molecular Interaction of this compound with Caspase-3

Caption: Key interactions between this compound and the active site of Caspase-3.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Fluorometric Caspase-3 Activity Assay

This assay is used to determine the inhibitory potency (IC50) of this compound.

Materials:

-

Recombinant human caspase-3

-

This compound inhibitor

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC)

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

96-well microplate (black, flat-bottom)

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in Assay Buffer to create a range of inhibitor concentrations.

-

In a 96-well plate, add the diluted inhibitor solutions to individual wells. Include a control well with Assay Buffer and DMSO (vehicle control).

-

Add a constant amount of recombinant human caspase-3 to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic caspase-3 substrate to each well.

-

Immediately measure the fluorescence intensity at time zero using a microplate reader (e.g., excitation/emission of 360/460 nm for AMC-based substrates or 400/505 nm for AFC-based substrates).

-

Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

-

Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Site-Directed Mutagenesis of Caspase-3

This technique is employed to confirm the importance of specific amino acid residues, such as Ser209, in the interaction with this compound.

Workflow:

Caption: Experimental workflow for site-directed mutagenesis to study inhibitor binding.

Computational Docking Simulation

Computational docking is used to predict and visualize the binding mode of this compound within the active site of caspase-3.

Workflow:

Caption: Logical workflow for computational docking of this compound to Caspase-3.

Conclusion

This compound is a powerful and selective tool for the investigation of caspase-3-mediated cellular processes. Its well-defined mechanism of action, characterized by specific molecular interactions, allows for the precise dissection of the role of this key apoptotic enzyme. The experimental protocols outlined in this guide provide a framework for the continued study and application of this valuable research compound.

References

Ac-DNLD-CHO: A Technical Guide to a Highly Selective Caspase-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ac-DNLD-CHO, a potent and selective peptide-based inhibitor of caspase-3. Caspase-3 is a critical executioner enzyme in the apoptotic pathway, making it a key target for therapeutic intervention in diseases characterized by excessive or insufficient cell death. The development of selective inhibitors is crucial for dissecting the specific roles of individual caspases and for creating targeted pharmaceuticals. This compound was designed through a computational screening system, the Amino acid Positional Fitness (APF) method, to achieve high potency and selectivity for caspase-3.[1][2]

Mechanism of Action and Structural Basis for Selectivity

This compound functions as a competitive inhibitor of caspase-3. Like other peptide aldehyde inhibitors, it targets the active site of the enzyme. The aldehyde group (-CHO) forms a reversible covalent bond with the catalytic cysteine residue in the caspase-3 active site, effectively blocking its proteolytic activity.

The remarkable selectivity of this compound for caspase-3 over other caspases, such as -7, -8, and -9, is attributed to specific interactions between its peptide sequence (Asp-Asn-Leu-Asp) and the substrate-binding pockets (subsites) of the enzyme.[1][2] Computational docking studies and site-directed mutagenesis have elucidated two key determinants for this selectivity[1][2]:

-

Interaction at the S3 Subsite: The Asparagine (N) residue of this compound forms a notable interaction with the Serine 209 (Ser209) residue within the S3 subsite of caspase-3.[1][2] Mutating this Ser209 residue to Alanine results in a loss of cleavage activity for a DNLD-containing substrate, while having minimal effect on the cleavage of the common DEVD substrate.[1][2]

-

Interaction at the S2 Subsite: The Leucine (L) residue of the inhibitor fits tightly into the hydrophobic S2 subsite of caspase-3, contributing significantly to its high potency.[1][2]

These specific interactions distinguish this compound from less selective inhibitors like Ac-DEVD-CHO, which is known to inhibit multiple caspases with similar potencies.[1]

References

An In-depth Technical Guide to Ac-DNLD-CHO: A Potent and Selective Caspase-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-DNLD-CHO is a rationally designed tetrapeptide aldehyde that acts as a potent and highly selective inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade. This selectivity makes it a valuable tool for dissecting the specific roles of caspase-3 in cellular processes and a promising lead compound for the development of therapeutics targeting apoptosis-related diseases. This technical guide provides a comprehensive overview of the structure, function, and experimental characterization of this compound, including detailed methodologies for its synthesis and evaluation.

Introduction

Caspases, a family of cysteine-aspartic proteases, play critical roles in apoptosis and inflammation. Caspase-3 is a principal executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. While the inhibition of caspases holds therapeutic potential, the high degree of homology among caspase family members presents a challenge in developing selective inhibitors.

This compound was designed as a highly specific inhibitor of caspase-3, demonstrating significantly lower activity against other caspases, including the closely related caspase-7.[1] This guide details the inhibitory profile of this compound and provides protocols for its investigation, catering to researchers in cell biology, pharmacology, and drug discovery.

Structure and Mechanism of Action

This compound is a tetrapeptide with the sequence Asp-Asn-Leu-Asp, N-terminally acetylated (Ac) and C-terminally modified with an aldehyde group (CHO). The aldehyde moiety forms a reversible covalent bond with the active site cysteine of caspase-3, thereby inhibiting its proteolytic activity. The specificity of this compound for caspase-3 is attributed to key interactions between its amino acid side chains and the corresponding subsites of the caspase-3 active site.

Quantitative Data: Inhibitory Profile

The inhibitory potency and selectivity of this compound have been quantitatively assessed against several key caspases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and the apparent inhibition constant (Kᵢᵃᵖᵖ) values.

| Inhibitor | Target Caspase | IC₅₀ (nM) | Kᵢᵃᵖᵖ (nM) |

| This compound | Caspase-3 | 9.89 | 0.680 |

| Caspase-7 | 245 | 55.7 | |

| Caspase-8 | >200 | >200 | |

| Caspase-9 | >200 | >200 | |

| Ac-DEVD-CHO | Caspase-3 | 4.19 | 0.288 |

| Caspase-7 | 19.7 | 4.48 | |

| Caspase-8 | - | 0.597 | |

| Caspase-9 | - | 1.35 |

Data sourced from a study on the structural and functional definition of this compound's specificity.[1]

Experimental Protocols

Synthesis of this compound (Representative Protocol)

The synthesis of tetrapeptide aldehydes like this compound can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Below is a representative protocol for SPPS.

Materials:

-

Fmoc-Asp(OtBu)-Wang resin

-

Fmoc-Leu-OH

-

Fmoc-Asn(Trt)-OH

-

Fmoc-Asp(OtBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diisopropylethylamine (DIPEA)

-

Dess-Martin periodinane (DMP)

Protocol:

-

Resin Swelling: Swell Fmoc-Asp(OtBu)-Wang resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-Leu-OH, DIC, and HOBt in DMF.

-

Add the coupling solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Asn(Trt)-OH and then for Fmoc-Asp(OtBu)-OH.

-

N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

-

Aldehyde Formation: The C-terminal carboxylic acid can be converted to the aldehyde via a two-step reduction to the alcohol followed by oxidation with a mild oxidizing agent like Dess-Martin periodinane.

Caspase-3 Activity Assay (Fluorometric)

This protocol describes a method to measure the inhibitory effect of this compound on caspase-3 activity using a fluorogenic substrate.

Materials:

-

Recombinant human caspase-3

-

This compound

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

96-well black microplate

-

Fluorometric plate reader

Protocol:

-

Prepare Reagents:

-

Dilute recombinant caspase-3 to the desired concentration in assay buffer.

-

Prepare a serial dilution of this compound in assay buffer.

-

Prepare the caspase-3 substrate solution in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the diluted caspase-3 enzyme to each well.

-

Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.

-

-

Initiate Reaction: Add the caspase-3 substrate to each well to start the reaction.

-

Measure Fluorescence: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC-based substrates. Take readings every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.

-

Visualizations

Signaling Pathway

Caption: Inhibition of the Caspase-3 apoptotic pathway by this compound.

Experimental Workflow

References

Ac-DNLD-CHO: A Technical Whitepaper on its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery and development of Ac-DNLD-CHO, a novel and selective peptide-based inhibitor of caspase-3. The information presented herein is compiled from peer-reviewed scientific literature to guide researchers and professionals in the field of drug development.

Introduction: The Quest for Selective Caspase-3 Inhibition

Caspases, a family of cysteine proteases, are central players in the intricate signaling pathways of apoptosis (programmed cell death) and inflammation.[1] Among them, caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins that leads to the morphological and biochemical hallmarks of apoptosis.[2] While the induction of apoptosis is crucial for tissue homeostasis, dysregulation of this process is implicated in a variety of diseases, including neurodegenerative disorders and viral infections.[1][3]

The development of selective caspase-3 inhibitors is a significant therapeutic strategy.[1][3] For years, Ac-DEVD-CHO, a tetrapeptide aldehyde, has been a widely used caspase-3 inhibitor.[2][4][5] However, its utility is limited by its lack of specificity, as it also inhibits other caspases such as caspase-1, -6, -7, -8, -9, and -10.[1] This off-target activity can confound experimental results and lead to undesirable side effects in a clinical setting. This landscape highlighted the need for a potent and, critically, selective caspase-3 inhibitor.

Discovery of this compound: A Rational Design Approach

The discovery of this compound was not a result of traditional high-throughput screening but of a rational, computational design strategy.[1][3] Researchers employed a novel computational screening system known as the Amino acid Positional Fitness (APF) method .[1][3] This method facilitates the rapid prediction of binding free energies between a vast library of peptides and a target protein, enabling the identification of peptides with high affinity and specificity.[1]

Through the application of the APF method to caspase-3, the tetrapeptide sequence DNLD was identified as an optimal recognition sequence, leading to the design of this compound.[1] This inhibitor was predicted to have potent inhibitory activity against caspase-3, comparable to the well-established Ac-DEVD-CHO.[1]

Experimental Workflow for Discovery

The discovery process followed a logical progression from computational prediction to experimental validation.

Development and Characterization

Following its design and synthesis, this compound underwent rigorous experimental characterization to determine its potency, selectivity, and mechanism of action.

Potency and Selectivity

Enzyme kinetic analyses were performed to quantify the inhibitory activity of this compound against several key caspases. The results demonstrated that this compound is a potent inhibitor of caspase-3 with an apparent inhibition constant (Kiapp) of 0.68 nM and an IC50 of 9.89 nM.[1] Crucially, it exhibited significantly lower activity against other caspases, showcasing its high selectivity.

Table 1: Inhibitory Activity of this compound and Ac-DEVD-CHO against Various Caspases

| Compound | Caspase-3 | Caspase-7 | Caspase-8 | Caspase-9 |

| This compound | ||||

| IC50 (nM) | 9.89 | 245 | >200 | >200 |

| Kiapp (nM) | 0.68 | 55.7 | >200 | >200 |

| Ac-DEVD-CHO | ||||

| IC50 (nM) | 4.19 | 19.7 | - | - |

| Kiapp (nM) | 0.288 | 4.48 | 0.597 | 1.35 |

| Data sourced from Yoshimori et al., 2007.[1] |

As the data illustrates, while Ac-DEVD-CHO inhibits multiple caspases with high potency, this compound demonstrates a clear preference for caspase-3, with approximately 80-fold greater selectivity for caspase-3 over caspase-7.[1]

Mechanism of Action: Structural Basis for Selectivity

The remarkable selectivity of this compound for caspase-3 lies in specific molecular interactions within the enzyme's active site. Computational docking studies and site-directed mutagenesis revealed the structural determinants of this specificity.[1][3]

The key interactions are:

-

Asparagine (N) in the P3 Position: The asparagine residue of the DNLD sequence forms a notable interaction with the Ser209 residue in the S3 subsite of caspase-3.[1]

-

Leucine (L) in the P2 Position: The leucine residue fits snugly into the hydrophobic S2 subsite of caspase-3, contributing to the inhibitor's potent binding.[1]

Site-directed mutagenesis experiments confirmed these findings. When Ser209 in caspase-3 was substituted with alanine, the enzyme lost its ability to cleave a substrate with the DNLD sequence but retained its activity on a DEVD-containing substrate.[1][3] This provides strong evidence that the interaction between the inhibitor's asparagine and the enzyme's Ser209 is a critical determinant of selectivity.[1]

References

- 1. Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases -BMB Reports | Korea Science [koreascience.kr]

- 2. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Site-Directed Mutagenesis by Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

Ac-DNLD-CHO: A Selective and Potent Inhibitor of Caspase-3

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic tetrapeptide aldehyde, Ac-DNLD-CHO, a potent and selective inhibitor of caspase-3. We will explore its interaction with the caspase family, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of apoptosis and the therapeutic potential of caspase inhibitors.

Introduction

Caspases, a family of cysteine-aspartic proteases, are central players in the intricate signaling network of apoptosis, or programmed cell death.[1] These enzymes are synthesized as inactive zymogens and, upon activation, execute the dismantling of the cell in a controlled manner.[1] Caspases are broadly categorized into initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3, -6, and -7).[1] Caspase-3, in particular, is a key executioner caspase responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Given its critical role in apoptosis, caspase-3 has emerged as a significant therapeutic target for various pathologies characterized by excessive or insufficient cell death, including neurodegenerative diseases, ischemic damage, and cancer. The development of selective inhibitors for specific caspases is crucial for both dissecting their individual roles in cellular processes and for developing targeted therapies.

This compound is a novel, rationally designed peptide inhibitor that has demonstrated high potency and selectivity for caspase-3.[2][3][4] This guide will delve into the specifics of its interaction with the caspase family, providing a valuable resource for researchers working in this area.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency and selectivity of this compound have been quantitatively assessed against several key caspases. The data, summarized in the table below, highlights its preferential inhibition of caspase-3 over other family members, particularly when compared to the well-characterized but less selective inhibitor, Ac-DEVD-CHO.[2][5]

| Inhibitor | Caspase | IC50 (nM) | Kiapp (nM) |

| This compound | Caspase-3 | 9.89[2] | 0.68[2][3][4] |

| Caspase-7 | 245[2] | 55.7[2][3][4] | |

| Caspase-8 | >200,000[2] | >200[2][3][4] | |

| Caspase-9 | >200,000[2] | >200[2][3][4] | |

| Ac-DEVD-CHO | Caspase-3 | 4.19[2] | 0.23 - 0.288[2][5][6] |

| Caspase-7 | 19.7[2] | 1.6 - 4.48[2][5] | |

| Caspase-8 | - | 0.597[2] | |

| Caspase-9 | - | 1.35[2] |

Table 1: Inhibitory Activity of this compound and Ac-DEVD-CHO against Various Caspases. IC50 and apparent inhibition constant (Kiapp) values are presented. A lower value indicates greater potency.

Mechanism of Selective Inhibition

The remarkable selectivity of this compound for caspase-3 is attributed to specific interactions between the inhibitor and the enzyme's active site.[2][3] Computational docking and site-directed mutagenesis studies have revealed that the asparagine (N) and leucine (L) residues in the DNLD sequence are key determinants for this selective and potent inhibition.[2][3] Specifically, the asparagine residue forms a notable interaction with the Ser209 residue in the S3 subsite of caspase-3, while the leucine residue engages in a tight hydrophobic interaction with the S2 subsite.[2][3] This contrasts with the DEVD sequence of Ac-DEVD-CHO, which exhibits broader reactivity with other caspases.[2]

Apoptotic Signaling Pathway and Caspase-3 Inhibition

Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, with caspase-3 playing a central role. The following diagram illustrates the simplified apoptotic signaling cascade and the point of intervention for this compound.

Figure 1: Apoptotic Signaling Pathway. This diagram illustrates the extrinsic and intrinsic pathways leading to the activation of caspase-3, which then cleaves cellular substrates to execute apoptosis. This compound selectively inhibits active caspase-3.

Experimental Protocols

The following is a detailed protocol for a fluorometric assay to determine the inhibitory activity (IC50) of this compound on caspase-3. This protocol is synthesized from established methodologies for caspase activity assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for recombinant human caspase-3.

Materials:

-

Recombinant human active caspase-3

-

This compound inhibitor

-

Ac-DEVD-AMC (caspase-3 fluorogenic substrate)

-

Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

-

DMSO (for dissolving inhibitor and substrate)

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of Ac-DEVD-AMC in DMSO.

-

Prepare a series of dilutions of this compound in DMSO. A suggested starting range is from 1 mM to 0.1 nM.

-

Dilute the recombinant caspase-3 to the working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer to bring the final volume to 100 µL.

-

1 µL of the appropriate this compound dilution (or DMSO for the control).

-

The appropriate volume of diluted active caspase-3.

-

-

Include control wells:

-

No-enzyme control: Assay buffer and substrate only.

-

No-inhibitor control: Assay buffer, caspase-3, and substrate.

-

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 10 µL of the Ac-DEVD-AMC substrate solution to each well to a final concentration of 50 µM.

-

-

Fluorometric Measurement:

-

Immediately place the plate in the fluorometric microplate reader.

-

Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the RFU versus time plot.

-

Normalize the reaction rates to the no-inhibitor control (V0).

-

Plot the percentage of inhibition [(V0 - V) / V0] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Figure 2: Experimental Workflow. This diagram outlines the key steps for determining the IC50 value of this compound for caspase-3 using a fluorometric assay.

Conclusion

This compound stands out as a highly potent and selective inhibitor of caspase-3.[2][3][4] Its well-defined mechanism of action and specificity make it an invaluable tool for researchers investigating the intricate roles of caspase-3 in apoptosis and other cellular processes.[2] Furthermore, its favorable inhibitory profile suggests its potential as a lead compound for the development of novel therapeutics targeting caspase-mediated diseases. This guide provides a foundational resource for utilizing this compound in research and drug discovery endeavors.

References

- 1. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase 3 - Wikipedia [en.wikipedia.org]

- 3. assaygenie.com [assaygenie.com]

- 4. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Ac-DNLD-CHO: A Selective Caspase-3 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ac-DNLD-CHO is a rationally designed, acetylated tetrapeptide aldehyde that functions as a potent and highly selective, reversible inhibitor of caspase-3.[1][2] Unlike broad-spectrum caspase inhibitors such as Ac-DEVD-CHO, which target multiple caspases, this compound demonstrates a pronounced specificity for caspase-3, making it an invaluable tool for dissecting the specific roles of this executioner caspase in apoptosis and other cellular processes.[1][2] Its mechanism of action is centered on the interaction of its C-terminal aldehyde group with the active site of the enzyme. The selectivity is largely determined by a unique interaction between the asparagine (N) residue of the inhibitor and the S3 subsite of caspase-3.[1] This guide provides a comprehensive overview of the foundational biological effects of this compound, including quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Biological Effects and Mechanism of Action

This compound was identified through computational screening and designed for specific recognition by the active site of caspase-3.[1] Caspases are a family of cysteine proteases that play essential roles in the execution phase of apoptosis (programmed cell death) and inflammation.[2] Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4]

The primary biological effect of this compound is the selective inhibition of caspase-3 activity. This selectivity distinguishes it from other tetrapeptide aldehyde inhibitors like Ac-DEVD-CHO. While Ac-DEVD-CHO potently inhibits caspases-3, -7, -8, and -9, this compound has very low inhibitory activity against caspases-8 and -9 and is an order of magnitude less potent against caspase-7 compared to caspase-3. This specificity allows researchers to delineate the functions of caspase-3 from other caspases involved in the apoptotic cascade.

By selectively blocking caspase-3, this compound can be used to:

-

Investigate the specific downstream substrates of caspase-3.

-

Determine the role of caspase-3 in apoptosis induced by various stimuli.

-

Explore non-apoptotic functions of caspase-3, such as in cell proliferation and tissue regeneration, where it has been shown to act via COX-2.[5]

-

Serve as a lead compound for the development of non-peptidic pharmaceuticals for diseases involving caspase-mediated apoptosis, such as neurodegenerative disorders.[2]

Quantitative Data: Inhibitor Potency and Selectivity

The inhibitory activity of this compound has been quantified against several key caspases. The data below is summarized from enzymatic assays using human recombinant caspases. For comparison, data for the widely-used, less selective inhibitor Ac-DEVD-CHO is also presented.

| Inhibitor | Target Caspase | IC₅₀ (nM) | Apparent Kᵢ (Kᵢᵃᵖᵖ) (nM) |

| This compound | Caspase-3 | 9.89 | 0.68 |

| Caspase-7 | 245 | 55.7 | |

| Caspase-8 | >200 | >200 | |

| Caspase-9 | >200 | >200 | |

| Ac-DEVD-CHO | Caspase-3 | 4.19 | 0.288 |

| Caspase-7 | 19.7 | 4.48 | |

| Caspase-8 | - | 0.597 | |

| Caspase-9 | - | 1.35 |

Table 1: Summary of quantitative inhibition data for this compound and Ac-DEVD-CHO against key apoptotic caspases.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other caspase inhibitors.

In Vitro Caspase-3 Activity Assay (Fluorometric)

This protocol is used to measure the enzymatic activity of purified caspase-3 or caspase-3 in cell lysates by monitoring the cleavage of a fluorogenic substrate.

Materials:

-

Recombinant Human Caspase-3

-

Caspase Inhibitor (e.g., this compound)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

-

Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Ex/Em = 360/460 nm for AMC, 400/505 nm for AFC)

Procedure:

-

Reagent Preparation: Prepare a stock solution of the inhibitor in DMSO. Prepare serial dilutions of the inhibitor in Assay Buffer. Prepare the caspase-3 substrate in Assay Buffer at 2x the final desired concentration.

-

Enzyme/Inhibitor Incubation: To each well of the 96-well plate, add 50 µL of recombinant caspase-3 diluted in Assay Buffer. Add 25 µL of the inhibitor dilution (or Assay Buffer for control wells).

-

Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 25 µL of the 2x substrate solution to each well to start the reaction. The final volume should be 100 µL.

-

Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every 1-2 minutes for at least 30 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Plot the reaction rate against the inhibitor concentration. For IC₅₀ determination, use non-linear regression to fit the data to a dose-response curve.[6]

Determination of Kᵢ (Inhibition Constant)

The Kᵢ value, a true measure of binding affinity, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors.[7]

Equation: Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

Where:

-

IC₅₀ is the experimentally determined concentration of inhibitor that produces 50% inhibition.

-

[S] is the concentration of the substrate used in the IC₅₀ assay.

-

Kₘ is the Michaelis-Menten constant for the substrate, which must be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations in the absence of the inhibitor.

Western Blot for Caspase-3 Activation and Substrate Cleavage

This protocol is used to detect the activation of caspase-3 (by observing its cleavage from the pro-form to active fragments) and the cleavage of its downstream substrates (e.g., PARP) in cell lysates.

Materials:

-

Cell Lysates (from treated and untreated cells)

-

SDS-PAGE gels (e.g., 10-15%)

-

Transfer membrane (PVDF or nitrocellulose)

-

Blocking Buffer (e.g., 5% non-fat dry milk in TBS-T)

-

Primary Antibodies:

-

Anti-Caspase-3 (recognizes both pro- and cleaved forms)

-

Anti-Cleaved Caspase-3 (specific to the active fragment)

-

Anti-PARP (recognizes both full-length and cleaved fragments)

-

Anti-Actin or Anti-GAPDH (loading control)

-

-

HRP-conjugated Secondary Antibody

-

Chemiluminescent Substrate Reagent

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each lysate with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.

-

Electrophoresis: Load samples onto the SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins from the gel to the membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle shaking.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in Blocking Buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 10-15 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Analyze the bands corresponding to procaspase-3 (~35 kDa), cleaved caspase-3 (~17/19 kDa), full-length PARP (~116 kDa), and cleaved PARP (~89 kDa).[8][9]

Visualizations: Pathways and Workflows

Signaling Pathway

The diagram below illustrates the central role of Caspase-3 in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This compound selectively inhibits the final execution step mediated by Caspase-3.

Caption: Caspase-3 activation pathway and the specific point of inhibition by this compound.

Experimental Workflow

The following diagram outlines the logical workflow for characterizing a novel caspase inhibitor like this compound.

Caption: Logical workflow for the comprehensive characterization of a caspase inhibitor.

References

- 1. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Caspase 3 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. courses.edx.org [courses.edx.org]

- 7. youtube.com [youtube.com]

- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.cellsignal.com [media.cellsignal.com]

Methodological & Application

Application Notes and Protocols for Ac-DNLD-CHO in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DNLD-CHO is a potent and highly selective, reversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2] Its high specificity for caspase-3 over other caspases, such as caspase-7, -8, and -9, makes it a valuable tool for elucidating the specific roles of caspase-3 in programmed cell death and other cellular processes.[3] These application notes provide detailed protocols for the use of this compound in Chinese Hamster Ovary (CHO) cell culture experiments to study and inhibit apoptosis.

Mechanism of Action

This compound is a synthetic tetrapeptide (Acetyl-Aspartyl-Asparaginyl-Leucyl-Aspartyl-aldehyde) that mimics the cleavage site of caspase-3 substrates. The aldehyde group of this compound reversibly binds to the active site of caspase-3, thereby inhibiting its proteolytic activity.[4] This targeted inhibition allows for the specific investigation of caspase-3-mediated signaling pathways.

Data Presentation

The inhibitory activity of this compound has been quantified against several key apoptosis-related caspases. The table below summarizes the apparent inhibitory constants (Kiapp) and IC50 values, demonstrating the inhibitor's high selectivity for caspase-3.

| Caspase Target | This compound Kiapp (nM) | This compound IC50 (nM) | Comparative Inhibitor (Ac-DEVD-CHO) Kiapp (nM) |

| Caspase-3 | 0.68 | 9.89 | 0.288 |

| Caspase-7 | 55.7 | 245 | 4.48 |

| Caspase-8 | >200 | - | 0.597 |

| Caspase-9 | >200 | - | 1.35 |

Data compiled from literature.[3]

Signaling Pathways

The activation of caspase-3 is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This compound specifically blocks the activity of cleaved caspase-3, preventing the downstream cleavage of cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis.

Caption: Caspase-3 dependent apoptosis pathways and the point of inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound peptide

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of this compound to ensure the peptide is at the bottom.

-

Reconstitute the peptide in sterile DMSO to create a stock solution. A common stock concentration is 10 mM. For example, for 1 mg of peptide with a molecular weight of approximately 500 g/mol , add 200 µL of DMSO.

-

Vortex gently to ensure the peptide is fully dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 2 months) or -80°C for long-term storage.

Protocol 2: General CHO Cell Culture

Materials:

-

Chinese Hamster Ovary (CHO) cells

-

CHO cell culture medium (e.g., Ham's F-12 or DMEM/F-12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks or plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Maintain CHO cells in a humidified incubator at 37°C with 5% CO2.

-

Culture cells in CHO cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

For adherent cultures, passage cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with fresh, complete culture medium and gently pipette to create a single-cell suspension. d. Seed new culture flasks or plates at the desired density (e.g., 1:4 to 1:8 split ratio).

-

For suspension cultures, subculture every 2-3 days to maintain the cell density in the exponential growth phase.

Protocol 3: Inhibition of Apoptosis in CHO Cells using this compound

Materials:

-

CHO cells cultured as described in Protocol 2

-

This compound stock solution (from Protocol 1)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide, or nutrient deprivation)

-

Complete CHO cell culture medium

-

Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

Procedure:

-

Seed CHO cells in a multi-well plate at a density that will allow for optimal growth during the experiment.

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator.

-

Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium. A typical range for working concentrations is 10 µM to 100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

-

Pre-treat the cells by replacing the existing medium with the medium containing the desired concentration of this compound. Incubate for 1-2 hours.

-

Induce apoptosis by adding the chosen apoptosis-inducing agent to the wells. Include appropriate controls:

-

Untreated cells (negative control)

-

Cells treated with the apoptosis-inducing agent only (positive control)

-

Cells treated with this compound only

-

-

Incubate the cells for a period appropriate for the inducing agent to trigger apoptosis (typically 4-24 hours).

-

Proceed with an apoptosis detection method, such as a Caspase-3 Activity Assay (Protocol 4) or a Cell Viability Assay (Protocol 5).

Protocol 4: Caspase-3 Activity Assay (Fluorometric)

Materials:

-

Treated and control CHO cells from Protocol 3

-

Cell lysis buffer

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer

-

96-well black, clear-bottom microplate

-

Fluorometric plate reader

Procedure:

-

After the treatment period, collect both adherent and floating cells. For adherent cells, gently scrape them in the presence of the culture medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10-15 minutes.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

-

Determine the protein concentration of the lysate.

-

In a 96-well black microplate, add an equal amount of protein from each sample to separate wells.

-

Add the assay buffer to each well.

-

Add the fluorogenic caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the substrate used (e.g., 360-380 nm excitation and 440-460 nm emission for AMC).

-

The reduction in fluorescence in the this compound treated samples compared to the positive control indicates the inhibition of caspase-3 activity.

Protocol 5: Cell Viability Assay (MTT Assay)

Materials:

-

Treated and control CHO cells in a 96-well plate from Protocol 3

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from the wells.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is proportional to the absorbance. An increase in absorbance in the this compound treated samples compared to the apoptosis-induced positive control indicates a protective effect.

Experimental Workflow

Caption: Experimental workflow for assessing the inhibitory effect of this compound on apoptosis in CHO cells.

Conclusion

This compound is a highly selective and effective tool for the specific inhibition of caspase-3 in cell culture experiments. The protocols outlined in these application notes provide a comprehensive guide for researchers to investigate the role of caspase-3 in apoptosis and other cellular processes in CHO cells and other cell lines. By following these detailed methodologies, scientists can obtain reliable and reproducible data to advance their research in areas such as drug discovery and the fundamental understanding of cell death mechanisms.

References

Application Notes and Protocols: Utilizing Ac-DNLD-CHO as a Selective Caspase-3 Inhibitor in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DNLD-CHO is a novel, potent, and highly selective synthetic tetrapeptide inhibitor of caspase-3, an essential executioner caspase in the apoptotic pathway.[1][2] Unlike broader caspase inhibitors such as Ac-DEVD-CHO, which also potently inhibit other caspases like caspase-7, -8, and -9, this compound exhibits remarkable selectivity for caspase-3.[1][2] This specificity makes it an invaluable tool for elucidating the precise biological functions of caspase-3 in programmed cell death and other cellular processes. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study caspase-3-mediated events in in vitro apoptosis models.

It is critical to note that this compound is an inhibitor of apoptosis, not an inducer. Its primary application is to block the apoptotic pathway at the level of caspase-3 to study downstream events or to determine if a particular apoptotic pathway is caspase-3 dependent.

Mechanism of Action

Caspases are a family of cysteine proteases that play crucial roles in apoptosis and inflammation.[1] They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

This compound acts as a competitive inhibitor, binding to the active site of caspase-3. The aldehyde group (-CHO) interacts with the active site cysteine of the caspase.[3] The DNLD amino acid sequence was specifically designed for optimal binding to the S2 and S3 subsites of caspase-3, conferring its high selectivity.[1][2] A key interaction occurs between the asparagine (N) residue of the inhibitor and the Ser209 residue within the S3 subsite of caspase-3, which is a primary determinant of its selectivity over other caspases.[1][2]

Data Presentation

Inhibitory Activity of this compound vs. Ac-DEVD-CHO

The following table summarizes the inhibitory constants (Kiapp) and IC50 values of this compound compared to the well-known caspase inhibitor Ac-DEVD-CHO against various caspases, highlighting the selectivity of this compound for caspase-3.

| Compound | Caspase-3 | Caspase-7 | Caspase-8 | Caspase-9 |

| This compound Kiapp (nM) | 0.68[1][2] | 55.7[1][2] | >200[1][2] | >200[1][2] |

| Ac-DEVD-CHO Kiapp (nM) | 0.288[1] | 4.48[1] | 0.597[1] | 1.35[1] |

| This compound IC50 (nM) | Not explicitly stated | 245[1] | Not explicitly stated | Not explicitly stated |

| Ac-DEVD-CHO IC50 (nM) | Not explicitly stated | 19.7[1] | Not explicitly stated | Not explicitly stated |

Data compiled from Yoshimori et al., 2007.[1][2]

Signaling Pathways and Experimental Logic

The following diagrams illustrate the role of caspase-3 in the apoptotic cascade and the experimental workflow for using this compound.

Caption: Apoptotic signaling pathways highlighting the central role of Caspase-3 and the inhibitory action of this compound.

Caption: General experimental workflow for studying apoptosis inhibition by this compound.

Experimental Protocols

The following protocols describe the induction of apoptosis and subsequent analysis, incorporating this compound as a specific caspase-3 inhibitor.

Protocol 1: Induction of Apoptosis in Suspension Cells (e.g., Jurkat)

This protocol uses an anti-Fas antibody to induce extrinsic apoptosis, a pathway heavily reliant on caspase activity.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Anti-Fas antibody (e.g., clone DX2)

-

Protein G (for antibody cross-linking, optional but recommended)[4]

-

This compound (reconstituted in DMSO)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: Seed Jurkat cells at a density of 1 x 106 cells/mL in 6-well plates.[5]

-

Pre-treatment with Inhibitor:

-

To the designated wells, add this compound to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for your cell line.

-

To control wells, add an equivalent volume of DMSO.

-

Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.

-

-

Apoptosis Induction:

-

Add anti-Fas antibody (e.g., 100 ng/mL) and Protein G (e.g., 1 µg/mL) to the appropriate wells (both with and without this compound).[4]

-

Leave one set of wells untreated (negative control).

-

-

Incubation: Incubate the plates for a predetermined time course (e.g., 2, 4, 6 hours) at 37°C in a 5% CO2 incubator.

-

Harvesting:

-

Transfer the cells and media from each well to a 1.5 mL microcentrifuge tube.

-

Centrifuge at 500 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet once with cold PBS.

-

The cell pellets are now ready for downstream analysis as described in Protocol 2.

-

Protocol 2: Assessment of Apoptosis

A. Annexin V/PI Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Harvested cell pellets from Protocol 1

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Resuspend the cell pellets in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Expected Outcome: The apoptosis inducer should increase the population of Annexin V-positive cells. Treatment with this compound is expected to significantly reduce this population, demonstrating caspase-3-dependent apoptosis.

-

B. Caspase-3/7 Activity Assay (Luminescent)

This assay quantitatively measures the activity of executioner caspases.

Materials:

-

Cells cultured in a 96-well plate (as in Protocol 1, but scaled down)

-

Caspase-Glo® 3/7 Assay Reagent[6]

Procedure:

-

After the treatment and incubation period, allow the 96-well plate to equilibrate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[6]

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.[7]

-

Expected Outcome: Apoptosis induction will lead to a high luminescent signal.[6] In wells pre-treated with this compound, this signal should be significantly attenuated, confirming the inhibition of caspase-3 activity.

-

C. Western Blotting for Cleaved PARP and Caspase-3

This method provides a qualitative assessment of the cleavage of key apoptotic substrates.

Materials:

-

Harvested cell pellets from Protocol 1

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the cell pellets in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Expected Outcome: The apoptosis inducer will cause the appearance of cleaved caspase-3 (~17/19 kDa) and the cleaved PARP fragment (~89 kDa).[4] Pre-treatment with this compound should prevent or greatly reduce the cleavage of both proteins.

-

References

- 1. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. Induction of apoptosis in cells | Abcam [abcam.com]

- 6. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]

- 7. Video: Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model [jove.com]

Application Notes and Protocols for Ac-DNLD-CHO in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ac-DNLD-CHO, a potent and selective caspase-3 inhibitor, in the study of neurodegenerative diseases. The provided protocols offer detailed methodologies for in vitro and in vivo applications to assess the neuroprotective potential of this compound.

This compound (Acetyl-Aspartyl-Asparaginyl-Leucyl-Aspartyl-aldehyde) is a rationally designed peptide-based inhibitor that demonstrates high selectivity for caspase-3, a key executioner enzyme in the apoptotic cascade implicated in the pathology of numerous neurodegenerative disorders.[1] Its specificity makes it a valuable tool for dissecting the precise role of caspase-3 in neuronal cell death and for evaluating the therapeutic potential of caspase-3 inhibition.

Data Presentation

The inhibitory activity of this compound against various caspases is summarized below, highlighting its selectivity for caspase-3 compared to the commonly used caspase inhibitor, Ac-DEVD-CHO.

| Inhibitor | Target Caspase | Apparent Inhibition Constant (Kiapp) | Reference |

| This compound | Caspase-3 | 0.68 nM | [1] |

| This compound | Caspase-7 | 55.7 nM | [1] |

| This compound | Caspase-8 | >200 nM | [1] |

| This compound | Caspase-9 | >200 nM | [1] |

| Ac-DEVD-CHO | Caspase-3 | 0.288 nM | [1] |

| Ac-DEVD-CHO | Caspase-7 | 4.48 nM | [1] |

| Ac-DEVD-CHO | Caspase-8 | 0.597 nM | [1] |

| Ac-DEVD-CHO | Caspase-9 | 1.35 nM | [1] |

Signaling Pathway

The following diagram illustrates the central role of caspase-3 in the apoptotic signaling cascade, the point of intervention for this compound, and its downstream consequences relevant to neurodegeneration.

Experimental Protocols

Protocol 1: In Vitro Caspase-3 Activity Assay

This protocol is adapted from standard caspase-3 fluorometric assays and can be used to determine the efficacy of this compound in inhibiting caspase-3 activity in cell lysates.

Materials:

-

Cells of interest (e.g., primary neurons, SH-SY5Y neuroblastoma cells)

-

Apoptosis-inducing agent (e.g., staurosporine, amyloid-beta oligomers)

-

Cell Lysis Buffer (10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi)

-

Protease Assay Buffer (20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

-

This compound (stock solution in DMSO)

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 430-460 nm)

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with an apoptosis-inducing agent for the desired time. A vehicle-treated control group should be included.

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration.

-

-

Caspase-3 Activity Assay:

-

In a 96-well black microplate, add 50 µL of cell lysate per well.

-

Add this compound at various concentrations to the desired wells. Include a no-inhibitor control.

-

Add Protease Assay Buffer to a final volume of 90 µL.

-

Initiate the reaction by adding 10 µL of 200 µM Ac-DEVD-AMC substrate (final concentration 20 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement: Measure the fluorescence using a fluorometric plate reader.

Expected Results: A dose-dependent decrease in fluorescence intensity should be observed in wells treated with this compound, indicating inhibition of caspase-3 activity.

Protocol 2: Neuroprotection Assay in an In Vitro Alzheimer's Disease Model

This protocol, adapted from studies using Ac-DEVD-CHO, evaluates the ability of this compound to protect neurons from amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.

Materials:

-

Primary cortical neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y)

-

Aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42)

-

This compound (stock solution in DMSO)

-

Cell culture medium

-

MTT assay kit or other cell viability assay (e.g., LDH assay)

-

Phase-contrast microscope

Procedure:

-

Cell Culture: Plate primary cortical neurons or neuronal cells at a suitable density and allow them to adhere and differentiate.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 2 hours.

-

Induction of Neurotoxicity: Add aggregated Aβ peptide to the cell culture medium to a final concentration known to induce apoptosis (e.g., 5-25 µM).

-

Incubation: Incubate the cells for 24-48 hours.

-

Assessment of Neuroprotection:

-

Morphological Analysis: Observe the cells under a phase-contrast microscope for signs of apoptosis (e.g., cell shrinkage, membrane blebbing).

-

Cell Viability Assay: Perform an MTT or LDH assay according to the manufacturer's instructions to quantify cell viability.

-

Expected Results: Cells pre-treated with this compound are expected to show improved morphology and higher viability compared to cells treated with Aβ alone, demonstrating a neuroprotective effect.

Protocol 3: Application in Animal Models of Neurodegenerative Disease

General Considerations for In Vivo Studies:

-

Pharmacokinetics and Bioavailability: The delivery method, dosage, and stability of this compound in vivo need to be determined. Modifications to the peptide may be necessary to improve cell permeability and blood-brain barrier penetration.

-

Route of Administration: Intracerebroventricular (ICV) injection may be required to bypass the blood-brain barrier. Systemic administration routes should be evaluated for efficacy.

-

Toxicity: A thorough toxicological assessment of this compound in the chosen animal model is essential.

Potential Animal Models:

-

Parkinson's Disease Models:

-

6-OHDA Model: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra or medial forebrain bundle of rodents leads to the selective degeneration of dopaminergic neurons. This compound could be co-administered or administered prior to the 6-OHDA lesion to assess its neuroprotective effects on dopaminergic neurons.

-

MPTP Model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice results in the loss of dopaminergic neurons. This compound could be administered before or during MPTP treatment to evaluate its ability to prevent neuronal loss and subsequent motor deficits.

-

-

Huntington's Disease Models:

-

3-NP Model: Systemic administration of 3-nitropropionic acid (3-NP) in rodents induces striatal lesions that mimic some aspects of Huntington's disease pathology. This compound could be tested for its ability to reduce the size of these lesions and improve behavioral outcomes.

-

Transgenic Models: In transgenic mouse models expressing mutant huntingtin (e.g., R6/2, YAC128), this compound could be administered chronically to determine if it can delay disease onset, slow the progression of motor and cognitive deficits, and reduce neuronal loss.

-

Outcome Measures for In Vivo Studies:

-

Behavioral Assessments: A battery of motor and cognitive tests relevant to the specific disease model should be employed (e.g., rotarod, open field, Morris water maze).

-

Histological and Immunohistochemical Analysis: Post-mortem brain tissue should be analyzed to quantify neuronal survival (e.g., tyrosine hydroxylase staining for dopaminergic neurons in Parkinson's models), caspase-3 activation, and other pathological markers.

-

Biochemical Assays: Brain tissue can be used for biochemical assays to measure levels of neurotransmitters, apoptotic markers, and inflammatory cytokines.

The selective nature of this compound makes it a promising research tool and a potential therapeutic lead for neurodegenerative diseases. The protocols outlined above provide a framework for investigating its efficacy in relevant preclinical models.

References

Application Notes and Protocols for Studying Caspase-3 Mediated Cellular Pathways Using Ac-DNLD-CHO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DNLD-CHO is a potent and highly selective, reversible peptide aldehyde inhibitor of caspase-3. Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of key cellular proteins and the morphological changes associated with programmed cell death. The high selectivity of this compound for caspase-3 over other caspases, such as caspase-7, -8, and -9, makes it an invaluable tool for elucidating the specific roles of caspase-3 in cellular signaling pathways. These application notes provide detailed protocols for utilizing this compound to investigate caspase-3-mediated events in various experimental systems.

Data Presentation

The selectivity of a caspase inhibitor is crucial for accurately attributing observed effects to the inhibition of a specific caspase. The following table summarizes the inhibitory activity of this compound in comparison to the commonly used, but less selective, caspase-3 inhibitor Ac-DEVD-CHO.

Table 1: Inhibitory Potency (Kiapp, nM) of this compound and Ac-DEVD-CHO Against Various Caspases

| Inhibitor | Caspase-3 | Caspase-7 | Caspase-8 | Caspase-9 |

| This compound | 0.68 | 55.7 | >200 | >200 |

| Ac-DEVD-CHO | 0.288 | 4.48 | 0.597 | 1.35 |

Data compiled from scientific literature.[1] Kiapp (apparent inhibition constant) values represent the concentration of the inhibitor required to produce half-maximum inhibition. Lower values indicate greater potency.

Signaling Pathways

Caspase-3 is a central executioner caspase that is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][3][4] Understanding these pathways is essential for designing and interpreting experiments using caspase-3 inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study caspase-3 mediated cellular pathways using this compound.

Caspase-3 Activity Assay (Fluorometric)

This assay measures the enzymatic activity of caspase-3 in cell lysates.

Materials:

-

Cells of interest

-

Apoptotic stimulus (e.g., staurosporine, TNF-α)

-

This compound (stock solution in DMSO)

-

Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaF, 10 mM NaPi, 10 mM NaPPi)

-

Protease inhibitor cocktail

-

Protein quantification assay kit (e.g., BCA)

-

Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Treatment:

-

Plate cells at the desired density and allow them to adhere overnight.

-

Pre-incubate cells with the desired concentration of this compound (typically 1-20 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

Induce apoptosis by adding the apoptotic stimulus and incubate for the desired time.

-

-

Cell Lysis:

-

Harvest cells (for adherent cells, scrape or trypsinize) and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a BCA assay or similar method.

-

-

Caspase-3 Activity Assay:

-

In a 96-well black microplate, add 50-100 µg of protein from each cell lysate to individual wells.

-

Add assay buffer to bring the total volume to 100 µL.

-

Add the caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC) to a final concentration of 20 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (lysate without substrate).

-

Compare the fluorescence intensity of the apoptotic stimulus-treated group with and without this compound to determine the extent of caspase-3 inhibition.

-

Western Blotting for Cleaved Caspase-3

This method detects the active (cleaved) form of caspase-3.

Materials:

-

Cell lysates (prepared as in the caspase activity assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against cleaved caspase-3

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein from each cell lysate by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Loading Control:

-

Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensity of cleaved caspase-3 and normalize it to the loading control. Compare the levels between different treatment groups.

-

Immunofluorescence for Activated Caspase-3

This technique allows for the visualization of activated caspase-3 within individual cells.

Materials:

-

Cells grown on coverslips

-

Apoptotic stimulus and this compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody against activated caspase-3

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment and Fixation:

-

Treat cells grown on coverslips with an apoptotic stimulus +/- this compound as described previously.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

-

Permeabilization and Blocking:

-

Wash the fixed cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

-

Antibody Staining:

-

Incubate the cells with the primary antibody against activated caspase-3 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Counterstaining and Mounting:

-

Incubate with DAPI for 5 minutes to stain the nuclei.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the percentage of cells positive for activated caspase-3 in different treatment groups.

-

Cell Viability Assay

This assay determines the effect of caspase-3 inhibition on cell survival.

Materials:

-

Cells of interest

-

Apoptotic stimulus and this compound

-

Cell viability reagent (e.g., MTT, WST-1, or a kit based on ATP content like CellTiter-Glo®)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Cell Treatment:

-

Plate cells in a 96-well plate and treat with the apoptotic stimulus +/- this compound as described previously.

-

-

Viability Measurement:

-

At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Compare the viability of cells treated with the apoptotic stimulus in the presence and absence of this compound to assess the protective effect of caspase-3 inhibition.

-

Conclusion